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Compound of Interest

Compound Name:
6-(Cyclopropylmethyl)pyrimidin-4-

ol

Cat. No.: B1493766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-(cyclopropylmethyl)pyrimidin-4-ol. Due to the limited availability of

direct experimental spectra for this specific molecule in publicly accessible databases, this

document presents a combination of predicted data, analysis of structurally similar compounds,

and generalized experimental protocols. This information is intended to serve as a valuable

resource for researchers involved in the synthesis, characterization, and application of

pyrimidine derivatives in drug discovery and development.

Predicted and Analogous Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 6-
(cyclopropylmethyl)pyrimidin-4-ol based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),

supplemented with data from closely related analogs such as 6-methylpyrimidin-4-ol and 6-

cyclopropylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~12.0 - 13.0 br s 1H N-H

Tautomeric

proton, chemical

shift can be

highly variable

and may

exchange with

D₂O.

~7.9 - 8.1 s 1H H-2

Aromatic proton

on the pyrimidine

ring.

~6.0 - 6.2 s 1H H-5

Aromatic proton

on the pyrimidine

ring.

~2.5 - 2.7 d 2H -CH₂-

Methylene

protons adjacent

to the

cyclopropyl and

pyrimidine

moieties.

~1.0 - 1.2 m 1H -CH-

Methine proton

of the

cyclopropyl

group.

~0.5 - 0.7 m 2H
-CH₂-

(cyclopropyl)

Diastereotopic

protons on the

cyclopropyl ring.

~0.2 - 0.4 m 2H
-CH₂-

(cyclopropyl)

Diastereotopic

protons on the

cyclopropyl ring.

Predicted in DMSO-d₆
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Table 2: Predicted ¹³C NMR Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol

Chemical Shift (δ, ppm) Assignment Notes

~165.0 C-4
Carbonyl carbon in the

pyrimidin-4-one tautomer.

~160.0 C-6
Carbon attached to the

cyclopropylmethyl group.

~155.0 C-2
Carbon at position 2 of the

pyrimidine ring.

~105.0 C-5
Carbon at position 5 of the

pyrimidine ring.

~40.0 -CH₂- Methylene carbon.

~10.0 -CH- (cyclopropyl)
Methine carbon of the

cyclopropyl group.

~5.0 -CH₂- (cyclopropyl)
Methylene carbons of the

cyclopropyl group.

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 6-(Cyclopropylmethyl)pyrimidin-4-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2800 Medium N-H and C-H stretching

~1670 Strong
C=O stretching (from

pyrimidin-4-one tautomer)

~1600, ~1550 Medium-Strong
C=C and C=N stretching of the

pyrimidine ring

~1450 Medium CH₂ scissoring

~1200 Medium C-N stretching

~1020 Medium Cyclopropyl ring breathing

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol

Ionization Mode Adduct Calculated m/z

ESI+ [M+H]⁺ 151.0866

ESI+ [M+Na]⁺ 173.0685

ESI- [M-H]⁻ 149.0720

Molecular Formula: C₈H₁₀N₂O, Exact Mass: 150.0793

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for compounds such as 6-(cyclopropylmethyl)pyrimidin-4-ol.

NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field
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spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount

of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure

good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI)

source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low

concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or after

separation by liquid chromatography. Data is collected in both positive and negative ion modes

to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-
(Cyclopropylmethyl)pyrimidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1493766#spectroscopic-data-of-6-
cyclopropylmethyl-pyrimidin-4-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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